![molecular formula C17H26N2O2 B2595872 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one CAS No. 1225727-10-5](/img/structure/B2595872.png)
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one
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Description
2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one, also known as TBE-31, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TBE-31 belongs to the class of compounds known as small molecule inhibitors, which have the ability to selectively target specific biomolecules and inhibit their function.
Scientific Research Applications
1. Catalysis and Organic Synthesis
Olefin Epoxidation Catalysis
Manganese(III) complexes with ligands derived from 1,4-diazepane show potential as catalysts in the epoxidation of olefins, highlighting their role in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Synthesis of Rho–Kinase Inhibitor
A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho–kinase inhibitor K-115, demonstrates the compound's relevance in pharmaceutical synthesis (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
2. Molecular Modeling and Structural Analysis
- Structural Models for Enzymes: Iron(III) complexes with bis(phenolate) ligands, including those derived from 1,4-diazepane, serve as structural and reactive models for enzymes, aiding in the understanding of enzymatic mechanisms (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
3. Photophysical and Electrochemical Studies
Spectral Properties and Dimerization
The Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine demonstrates a peculiar effect of solvents on its UV-Vis and NMR spectral properties, highlighting its potential in photophysical studies (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).
C-H Bond Functionalization
A gold complex promotes highly chemoselective and site-selective C-H bond functionalization of phenols, with potential applications in organic chemistry and material science (Yu, Ma, Chen, Wu, Liu, & Zhang, 2014).
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)14-7-4-5-8-15(14)21-13-16(20)19-11-6-9-18-10-12-19/h4-5,7-8,18H,6,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHQNHTYAAKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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